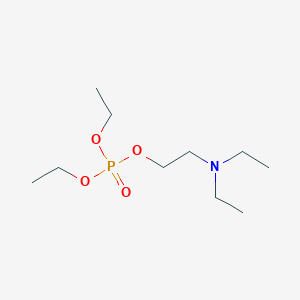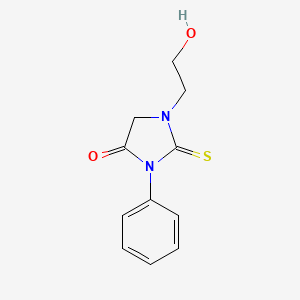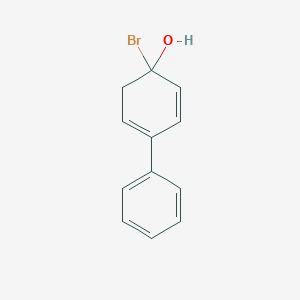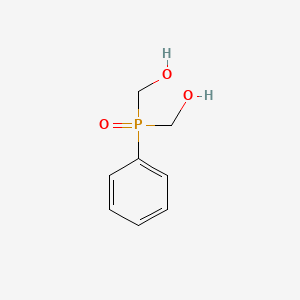![molecular formula C110H112Cl6N2Na4O8 B14139656 Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene CAS No. 68517-08-8](/img/structure/B14139656.png)
Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene” is a complex organic molecule. This compound is characterized by multiple benzene rings substituted with various functional groups such as ethenyl, carboxylatomethyl, chloromethyl, and dichloromethyl groups. The presence of these diverse functional groups makes this compound highly versatile in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the introduction of specific functional groups onto the benzene rings. Common synthetic routes include:
Friedel-Crafts Alkylation: This method introduces alkyl groups onto the benzene ring using alkyl halides and a Lewis acid catalyst like AlCl₃.
Nitration and Reduction: Nitration of benzene followed by reduction can introduce amino groups, which can be further modified to carboxylatomethyl groups.
Halogenation: Chloromethyl and dichloromethyl groups can be introduced via halogenation reactions using reagents like Cl₂ or SOCl₂.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenated benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: H₂, Pd/C, LiAlH₄
Nucleophiles: NaOH, NH₃
Major Products
The major products formed from these reactions include epoxides, diols, amines, and substituted benzene derivatives.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of polymers and advanced materials.
Biology: Studied for its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its anti-cancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl and chloromethyl groups can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The carboxylatomethyl groups enhance solubility and facilitate transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-ethyl-4-methyl-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
Compared to similar compounds, this compound’s unique combination of functional groups allows for a broader range of chemical reactions and applications. The presence of multiple ethenyl and chloromethyl groups enhances its reactivity and potential for forming complex structures.
This detailed article provides a comprehensive overview of the compound “Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene”
Propriétés
Numéro CAS |
68517-08-8 |
|---|---|
Formule moléculaire |
C110H112Cl6N2Na4O8 |
Poids moléculaire |
1894.7 g/mol |
Nom IUPAC |
tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene |
InChI |
InChI=1S/2C13H15NO4.C10H12.C10H10.C10H12.C10H10.2C9H8Cl2.2C9H9Cl.C8H8.4Na/c1-2-10-3-5-11(6-4-10)7-14(8-12(15)16)9-13(17)18;1-2-10-4-3-5-11(6-10)7-14(8-12(15)16)9-13(17)18;2*1-3-9-5-7-10(4-2)8-6-9;2*1-3-9-6-5-7-10(4-2)8-9;1-2-7-3-5-8(6-4-7)9(10)11;1-2-7-4-3-5-8(6-7)9(10)11;1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-6-4-3-5-7-8;;;;/h2*2-6H,1,7-9H2,(H,15,16)(H,17,18);3,5-8H,1,4H2,2H3;3-8H,1-2H2;3,5-8H,1,4H2,2H3;3-8H,1-2H2;2*2-6,9H,1H2;2*2-6H,1,7H2;2-7H,1H2;;;;/q;;;;;;;;;;;4*+1/p-4 |
Clé InChI |
ONRHPVFAUCYBRU-UHFFFAOYSA-J |
SMILES canonique |
CCC1=CC=C(C=C1)C=C.CCC1=CC(=CC=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)CN(CC(=O)[O-])CC(=O)[O-].C=CC1=CC=C(C=C1)CCl.C=CC1=CC=C(C=C1)C=C.C=CC1=CC=C(C=C1)C(Cl)Cl.C=CC1=CC(=CC=C1)C=C.C=CC1=CC(=CC=C1)C(Cl)Cl.C=CC1=CC=CC(=C1)CN(CC(=O)[O-])CC(=O)[O-].C=CC1=CC=CC(=C1)CCl.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)


![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)


![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)




![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
